Methylene Spacer Increases Topological Polar Surface Area
The target compound (CAS 1522382-89-3) exhibits a calculated TPSA of 73.05 Ų compared with 59.06 Ų for the regioisomeric comparator (2-methyl-1,3-thiazol-4-yl)methanesulfonamide (CAS 1247590-27-7), representing a 23.7% increase in polar surface area . Both compounds share identical hydrogen-bond donor (1) and acceptor (4) counts, yet the positional difference in sulfonamide attachment relative to the thiazole ring nitrogen and sulfur atoms redistributes electron density, resulting in a measurably higher TPSA for the target compound . TPSA values above 60 Ų but below 140 Ų are generally associated with favorable oral bioavailability potential, and the target compound's value places it in a distinctly different permeability prediction bracket compared with the lower-TPSA regioisomer [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | TPSA = 73.05 Ų |
| Comparator Or Baseline | (2-Methyl-1,3-thiazol-4-yl)methanesulfonamide (CAS 1247590-27-7): TPSA = 59.06 Ų |
| Quantified Difference | ΔTPSA = +13.99 Ų (+23.7% increase) |
| Conditions | In silico calculation; vendor-reported computed physicochemical parameters; both values sourced from the same supplier (Leyan) using consistent computational methodology |
Why This Matters
A 14 Ų TPSA difference is sufficient to alter predicted intestinal absorption and blood-brain barrier penetration classification, making the target compound preferable for programs where higher aqueous solubility and reduced CNS penetration are desired, or where SAR around hydrogen-bonding capacity is being explored.
- [1] Pajouhesh, H. & Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2(4), 541–553 (2005). (Establishes TPSA thresholds for CNS drug-likeness.) View Source
